2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate
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Overview
Description
2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate is a complex organic compound with the molecular formula C17H25NO6 and a molecular weight of 339.384 g/mol . This compound is known for its unique structure, which includes aziridine and propionate functional groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,2-bis(hydroxymethyl)butanol with acryloyl chloride to form the corresponding ester. This intermediate is then reacted with aziridine-1-propanoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of aziridine and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate involves its interaction with specific molecular targets and pathways. The aziridine group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The propionate groups may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(hydroxymethyl)-1-butanol tris[3-(1-aziridinyl)propionate]
- 2,2-Bis(prop-2-enoyloxymethyl)butyl 3-(aziridin-1-yl)propanoate
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential use in drug delivery systems highlight its versatility and importance in scientific research .
Properties
CAS No. |
93965-18-5 |
---|---|
Molecular Formula |
C17H25NO6 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoyloxymethyl)butyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C17H25NO6/c1-4-14(19)22-11-17(6-3,12-23-15(20)5-2)13-24-16(21)7-8-18-9-10-18/h4-5H,1-2,6-13H2,3H3 |
InChI Key |
DKODUJNNJQIUOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)CCN1CC1)(COC(=O)C=C)COC(=O)C=C |
Origin of Product |
United States |
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